6-methyl-4-oxo-N-(3-phenylpropyl)-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide
Description
6-Methyl-4-oxo-N-(3-phenylpropyl)-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide is a nitrogen-rich heterocyclic compound featuring a fused triazolo-pyrazine core. This scaffold is associated with diverse pharmacological activities, including modulation of sigma receptors, β-secretase (BACE1) inhibition for Alzheimer’s disease, Cyp8b1 inhibition for diabetes, and antiviral properties against hepatitis B . The compound’s 3-phenylpropyl carboxamide substituent likely enhances lipophilicity and target binding, distinguishing it from analogs with varying substituents.
Properties
IUPAC Name |
6-methyl-4-oxo-N-(3-phenylpropyl)-5H-triazolo[1,5-a]pyrazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2/c1-11-10-21-14(16(23)18-11)13(19-20-21)15(22)17-9-5-8-12-6-3-2-4-7-12/h2-4,6-7,10H,5,8-9H2,1H3,(H,17,22)(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFLZGEAWOYUSIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=C(N=N2)C(=O)NCCCC3=CC=CC=C3)C(=O)N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds, such as 1,2,3-triazolo-benzodiazepine derivatives, have been shown to interact with benzodiazepine (bzd) receptors, specifically the gabaa receptor.
Mode of Action
Based on the related compounds, it can be inferred that it may interact with its targets, causing changes that result in its observed effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Antidiabetic Activity :
- The 3-phenylpropyl analog is hypothesized to inhibit DPP-4, similar to [1,2,3]triazolo[1,5-a]pyrazine derivatives reported in type 2 diabetes research .
Anticancer Activity :
- Thieno-fused triazolo-pyrazines (e.g., thieno[2,3-e]triazolo[1,5-a]pyrimidines) demonstrated moderate activity against renal and ovarian cancer cell lines (GP = 81.85% growth inhibition) .
- The 4-chlorophenyl analog () exhibited enhanced cytotoxicity compared to unsubstituted derivatives, likely due to improved DNA intercalation .
Physicochemical Properties
- Lipophilicity : The 3-phenylpropyl substituent increases logP compared to furylmethyl or sulfamoylphenyl analogs, favoring blood-brain barrier penetration .
- Solubility : Heteroaromatic substituents (e.g., furylmethyl) improve aqueous solubility but reduce metabolic stability .
- Molecular Weight: Analogs range from 273.25 (furylmethyl) to 347.37 (quinoxaline derivatives), with most within drug-like parameters (<500 Da) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
